molecular formula C6H6N2 B14617385 (Prop-1-en-1-yl)propanedinitrile CAS No. 59707-13-0

(Prop-1-en-1-yl)propanedinitrile

Katalognummer: B14617385
CAS-Nummer: 59707-13-0
Molekulargewicht: 106.13 g/mol
InChI-Schlüssel: JPZSPLLXMCDSED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Prop-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C6H6N2. It is characterized by the presence of a prop-1-en-1-yl group attached to a propanedinitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of acrylonitrile with malononitrile under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acrylonitrile and malononitrile.

    Catalyst: A base such as sodium ethoxide or potassium tert-butoxide.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

(Prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

(Prop-1-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Prop-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylonitrile: Similar in structure but lacks the additional nitrile group.

    Malononitrile: Contains two nitrile groups but lacks the prop-1-en-1-yl group.

    (E)-Prop-1-en-1-yl propanedithioate: Contains a similar prop-1-en-1-yl group but with different functional groups.

Eigenschaften

CAS-Nummer

59707-13-0

Molekularformel

C6H6N2

Molekulargewicht

106.13 g/mol

IUPAC-Name

2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2-3,6H,1H3

InChI-Schlüssel

JPZSPLLXMCDSED-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.